molecular formula C13H17NO B8380279 2-(2-Pyridyl) ethyl-2-cyclohexanone

2-(2-Pyridyl) ethyl-2-cyclohexanone

Cat. No.: B8380279
M. Wt: 203.28 g/mol
InChI Key: NRPYWWKSGYCVSF-UHFFFAOYSA-N
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Description

These include compounds such as HXE (2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone), O-PCE (2-(ethylamino)-2-phenylcyclohexanone hydrochloride), and others. Based on the evidence, 2-(2-Pyridyl) ethyl-2-cyclohexanone likely shares a cyclohexanone backbone with a pyridyl (pyridine-derived) substituent at the ethyl position.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-(2-pyridin-2-ylethyl)cyclohexan-1-one

InChI

InChI=1S/C13H17NO/c15-13-7-2-1-5-11(13)8-9-12-6-3-4-10-14-12/h3-4,6,10-11H,1-2,5,7-9H2

InChI Key

NRPYWWKSGYCVSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CCC2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and analytical differences between 2-(2-Pyridyl) ethyl-2-cyclohexanone (hypothetical) and related compounds from the evidence:

Compound Molecular Formula Molecular Weight Key Substituents Analytical Data References
This compound (hypothetical) C₁₃H₁₅NO (estimated) ~201.3 g/mol (est.) Pyridyl group at ethyl position No experimental data provided in evidence. N/A
HXE (2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone) C₁₄H₁₉NO₂ 233.1416 g/mol 3-Hydroxyphenyl, ethylamino Observed RT: 4.18 min; m/z: 234.1489 (ESI+); NMR peaks at 6.6–7.1 ppm (aromatic H) .
O-PCE (2-(ethylamino)-2-phenylcyclohexanone hydrochloride) C₁₄H₁₈ClNO 275.75 g/mol Phenyl, ethylamino, hydrochloride CAS: 4551-92-2; classified as deschloro-N-ethyl-ketamine analog .
2-(2-Oxo-2-phenylethyl)cyclohexanone C₁₄H₁₆O₂ 216.28 g/mol Phenylethyl, ketone CAS: 33553-23-0; Syn: 2-phenacylcyclohexanone; no pharmacological data .
(E)-2-Methyl-6-[(1-phenyl-1H-pyrazol-4-yl)methylidene]cyclohexanone C₂₂H₂₂N₂O 330.43 g/mol Phenylpyrazole, methylidene NMR δ: 119–134 ppm (aromatic C), 107–117 ppm (cyclohexanone C) .

Key Findings:

Analytical Profiles: HXE exhibits distinct NMR signals for aromatic protons (6.6–7.1 ppm) and a molecular ion at m/z 234.1489 in ESI+ mode, consistent with its hydroxyl and amino groups . O-PCE, a hydrochloride salt, has higher molecular weight (275.75 g/mol) due to the chloride counterion, which impacts its crystallinity and solubility .

Pyridyl-containing compounds (hypothesized for this compound) often exhibit enhanced metabolic stability compared to phenyl analogs, but this requires experimental validation.

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